DAP-81

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

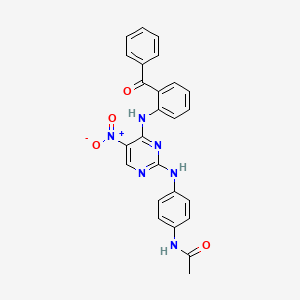

C25H20N6O4 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide |

InChI |

InChI=1S/C25H20N6O4/c1-16(32)27-18-11-13-19(14-12-18)28-25-26-15-22(31(34)35)24(30-25)29-21-10-6-5-9-20(21)23(33)17-7-3-2-4-8-17/h2-15H,1H3,(H,27,32)(H2,26,28,29,30) |

InChI Key |

LOMJSEHTDFISSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3C(=O)C4=CC=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

DAP-81 Mechanism of Action: A Technical Guide to a Potent Plk1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAP-81 is a potent and selective diaminopyrimidine-based inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression. This technical guide delineates the hypothesized mechanism of action of this compound, leveraging preclinical data from closely related compounds of the same chemical class. The primary mechanism involves the ATP-competitive inhibition of Plk1's kinase activity, leading to disruption of crucial mitotic processes. This interference with microtubule dynamics, particularly at the kinetochores, results in the formation of monopolar spindles, mitotic arrest at the G2/M phase, and subsequent induction of apoptosis in cancer cells. This document provides a comprehensive overview of the Plk1 signaling pathway, quantitative data on the effects of Plk1 inhibition by diaminopyrimidine derivatives, and detailed experimental protocols for key assays used in its characterization.

Introduction to this compound and its Target: Polo-like Kinase 1 (Plk1)

This compound is a small molecule inhibitor belonging to the diaminopyrimidine class of compounds. Its primary molecular target is Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle. Plk1 is a well-established oncogene, often found to be overexpressed in a wide range of human cancers, and its elevated expression frequently correlates with poor prognosis. The critical functions of Plk1 in mitosis include centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis. Consequently, inhibiting Plk1 activity presents a promising therapeutic strategy for cancer treatment.

The diaminopyrimidine scaffold has been identified as a "privileged structure" for developing kinase inhibitors. This compound's mechanism of action is hypothesized to be the potent and selective inhibition of Plk1, leading to mitotic catastrophe and apoptotic cell death in cancer cells.

The Plk1 Signaling Pathway and the Role of this compound

Plk1 activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition and in mitosis. Its activation is a multi-step process involving phosphorylation by upstream kinases such as Aurora A. Once activated, Plk1 phosphorylates a multitude of downstream substrates that are essential for mitotic progression.

This compound, as an ATP-competitive inhibitor, is believed to bind to the ATP-binding pocket of the Plk1 kinase domain. This binding event prevents the phosphorylation of Plk1 substrates, thereby disrupting the signaling cascade that governs mitosis.

Data Presentation: Quantitative Effects of Plk1 Inhibition

The following tables summarize the quantitative data for RO3280, a well-characterized diaminopyrimidine Plk1 inhibitor that is likely identical or structurally very similar to this compound.[1][2] This data is representative of the expected activity of this compound.

Table 1: In Vitro Potency of RO3280 against Plk1

| Parameter | Value | Reference |

| IC₅₀ (Plk1) | 3 nM | [1] |

| Kd (Plk1) | 0.09 nM | [2] |

| Selectivity | High selectivity for Plk1 over Plk2 and Plk3 | [2] |

Table 2: Anti-proliferative Activity of RO3280 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ / EC₅₀ | Reference |

| MCF-7 | Breast Cancer | Potent cytotoxicity | [3] |

| HepG2 | Hepatocellular Carcinoma | Potent cytotoxicity | [3] |

| PC3 | Prostate Cancer | Potent cytotoxicity | [3] |

| H82 | Lung Cancer | 6 nM (EC₅₀) | [2] |

| H69 | Lung Cancer | 7 nM (EC₅₀) | [2] |

| A549 | Lung Cancer | 82 nM (EC₅₀) | [2] |

| U937 | Leukemia | 186 nM (IC₅₀) | [2] |

| HL60 | Leukemia | 175 nM (IC₅₀) | [2] |

| NB4 | Leukemia | 74 nM (IC₅₀) | [2] |

| K562 | Leukemia | 797 nM (IC₅₀) | [2] |

| MV4-11 | Leukemia | 120 nM (IC₅₀) | [2] |

| CCRF-CEM | Leukemia | 162 nM (IC₅₀) | [2] |

| Primary ALL Cells | Acute Lymphoblastic Leukemia | 35.49 - 110.76 nM | [2] |

| Primary AML Cells | Acute Myeloid Leukemia | 52.80 - 147.50 nM | [2] |

Table 3: Cellular Effects of RO3280 in Cancer Cells

| Cellular Effect | Cell Line | Observation | Reference |

| Cell Cycle Arrest | MCF-7 | G2/M phase arrest | [3] |

| Apoptosis Induction | MCF-7, Leukemia Cells | Significant induction of apoptosis | [2][3] |

| DNA Damage Response | MCF-7 | Increased DNA damage response | [3] |

| Mitochondrial Membrane Potential | MCF-7 | Decreased mitochondrial membrane potential | [3] |

| Multicaspase Activity | MCF-7 | Increased multicaspase activity | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of diaminopyrimidine-based Plk1 inhibitors like this compound.

Plk1 Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Plk1.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a peptide substrate for Plk1.

-

Compound Addition: Add varying concentrations of this compound (or a reference compound) to the reaction mixture.

-

Enzyme Addition: Add recombinant human Plk1 enzyme to initiate the reaction.

-

ATP Addition: Add ATP (often [γ-³²P]ATP for radiometric assays or in conjunction with a detection system like ADP-Glo™) to the mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by spotting onto a phosphocellulose membrane).

-

Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this is done by measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of Plk1 inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (XTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

XTT Reagent Addition: Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent, which is converted to a colored formazan product by metabolically active cells.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.

-

Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by the compound.

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Immunofluorescence Staining for Spindle Formation

This technique is used to visualize the effect of the compound on the mitotic spindle.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin to label the microtubules.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

DNA Staining: Counterstain the DNA with a fluorescent dye like DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Analysis: Analyze the images for the presence of monopolar or other abnormal spindle structures.

Conclusion

The available evidence strongly supports the hypothesis that this compound acts as a potent and selective inhibitor of Plk1. Its mechanism of action involves the disruption of the Plk1 signaling pathway, leading to defects in mitotic spindle formation, cell cycle arrest at the G2/M phase, and the induction of apoptosis in cancer cells. The diaminopyrimidine scaffold represents a promising class of compounds for the development of targeted anti-cancer therapies. Further preclinical and clinical investigations of this compound and related compounds are warranted to fully elucidate their therapeutic potential.

References

- 1. Molecular Targeting of the Oncoprotein PLK1 in Pediatric Acute Myeloid Leukemia: RO3280, a Novel PLK1 Inhibitor, Induces Apoptosis in Leukemia Cells [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RO3280: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Function and Activity of DAP-81

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAP-81 is a diaminopyrimidine-based small molecule that has been identified as a potent inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of mitosis. Its activity leads to significant disruptions in cell division, characterized by the formation of monopolar spindles. This technical guide provides a comprehensive overview of the biological function and activity of this compound, including its mechanism of action, quantitative activity data, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Introduction

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Due to its elevated expression in a wide range of human cancers and its correlation with poor prognosis, Plk1 has emerged as an attractive target for anticancer drug development. This compound was discovered through a phenotype-based screen of a diaminopyrimidine library and was characterized as a selective inhibitor of Plk1. Its ability to induce a distinct monopolar spindle phenotype makes it a valuable tool for studying Plk1 function and a potential lead compound for therapeutic development.

Biological Function of this compound: Inhibition of Plk1

The primary biological function of this compound is the inhibition of the enzymatic activity of Plk1. By targeting Plk1, this compound disrupts the carefully orchestrated series of phosphorylation events that are necessary for proper mitotic progression.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of Plk1. It binds to the ATP-binding pocket of the Plk1 kinase domain, preventing the binding of ATP and subsequent phosphorylation of Plk1 substrates. This inhibition of Plk1's catalytic activity is the direct cause of the downstream cellular effects observed upon treatment with this compound. The key consequence of Plk1 inhibition by this compound is the failure of centrosome separation and maturation, leading to the formation of monopolar spindles, where the two spindle poles fail to separate and instead form a single pole from which a radial array of microtubules emanates.

Cellular Phenotypes

The most prominent cellular phenotype induced by this compound is the formation of monopolar mitotic spindles in human cells.[1] This phenotype is a hallmark of Plk1 inhibition and results from the disruption of several key mitotic processes:

-

Suppression of γ-tubulin Recruitment: Plk1 is essential for the recruitment of γ-tubulin to the centrosomes, a critical step for the nucleation of microtubules and the formation of a bipolar spindle. Treatment of human osteosarcoma U20S cells with 25 µM this compound for 4 hours has been shown to suppress the recruitment of γ-tubulin to the centrosomes.[1]

-

Destabilization of Kinetochore-Microtubule Attachments: Plk1 activity is required for the stabilization of kinetochore-microtubule attachments. Inhibition of Plk1 by this compound leads to the destabilization of these attachments, contributing to the collapse of the bipolar spindle into a monopolar structure.

-

Reduced Phosphorylation of Plk1 Substrates: this compound treatment leads to a dose-dependent reduction in the phosphorylation of downstream Plk1 substrates. One such key substrate is Cdc25C, a phosphatase that activates the cyclin-dependent kinase 1 (Cdk1)/Cyclin B complex to drive mitotic entry. This compound has been shown to cause a dose-dependent reduction of phospho-Cdc25C.[1]

Quantitative Activity of this compound

The inhibitory activity of this compound against Plk1 has been quantified in vitro. It is important to note that there is a discrepancy in the reported IC50 values in the literature and commercial databases. The original research publication by Peters et al. in Nature Chemical Biology reports an IC50 of 0.9 µM.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Plk1) | 0.9 ± 0.3 µM | In vitro kinase assay with recombinant Plk1 and casein as a substrate. | Peters et al., Nature Chemical Biology, 2006 |

| Cellular EC50 | ~5 µM | Induction of monopolar spindles in cells. | Peters et al., Nature Chemical Biology, 2006 |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing this compound.

In Vitro Plk1 Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on Plk1 enzymatic activity.

Materials:

-

Recombinant human Plk1 enzyme

-

Casein (dephosphorylated)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

-

[γ-³²P]ATP

-

10% Trichloroacetic acid (TCA)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing recombinant Plk1 enzyme and casein in kinase buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Monopolar Spindle Formation

This immunofluorescence-based assay is used to quantify the phenotypic effect of this compound on mitotic spindle formation in cells.

Materials:

-

Human cell line (e.g., U20S osteosarcoma cells)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibodies: anti-α-tubulin (for microtubules), anti-γ-tubulin (for centrosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI (for DNA staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips and allow them to adhere and grow for 24-48 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0-25 µM) or DMSO for a specified duration (e.g., 4 hours).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 3% BSA in PBS for 1 hour.

-

Incubate the cells with primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies and DAPI in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Acquire images using a fluorescence microscope.

-

Quantify the percentage of mitotic cells with monopolar, bipolar, or multipolar spindles for each treatment condition.

Western Blot Analysis of Cdc25C Phosphorylation

This assay is used to assess the effect of this compound on the phosphorylation of the Plk1 substrate, Cdc25C.

Materials:

-

Human cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Cdc25C (Ser216), anti-total Cdc25C, anti-actin or -tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with varying concentrations of this compound for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Cdc25C overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Strip the membrane and re-probe for total Cdc25C and a loading control to normalize the phospho-protein signal.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of Plk1. Its well-characterized inhibitory activity and distinct cellular phenotype provide a robust system for investigating the role of Plk1 in mitosis and for screening for novel anticancer agents. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of cell cycle regulation and cancer biology. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs may pave the way for new therapeutic strategies targeting Plk1-dependent cancers.

References

Preliminary Preclinical Studies on DAP-81: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the publicly available information on DAP-81 and provides a general overview of the preclinical studies typical for a Polo-like kinase 1 (Plk1) inhibitor. Specific preclinical data for this compound is not yet publicly available. Therefore, this guide utilizes representative information based on the known mechanism of action of this class of compounds to illustrate the expected preclinical profile and the methodologies used for its evaluation.

Introduction

This compound is a novel diaminopyrimidine derivative identified as a potent inhibitor of Polo-like kinase 1 (Plk1).[1] Plk1 is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2][3][4] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[2][3][5] this compound is currently undergoing preclinical evaluation to assess its therapeutic potential as an anticancer agent.[1] This document provides a technical guide to the preliminary studies of this compound, focusing on its mechanism of action, and the typical preclinical data and experimental protocols for a Plk1 inhibitor.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Plk1 kinase domain.[1] By binding to the ATP-binding pocket of Plk1, this compound prevents the phosphorylation of its downstream substrates, which are crucial for mitotic progression. This inhibition leads to a cascade of cellular events including:

-

Destabilization of kinetochore microtubules. [1]

-

Formation of monopolar mitotic spindles. [1]

-

Induction of apoptosis (programmed cell death) in cancer cells. [2][3]

Quantitative Data Summary

The following tables represent the expected quantitative data from preclinical studies of a potent Plk1 inhibitor like this compound. The values are illustrative and based on published data for other Plk1 inhibitors.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Description |

| Plk1 IC50 | 0.9 nM[1] | The half maximal inhibitory concentration against the Plk1 enzyme, indicating high potency. |

| Plk2 IC50 | >1000 nM | IC50 against a closely related kinase to demonstrate selectivity. |

| Plk3 IC50 | >1000 nM | IC50 against another related kinase to demonstrate selectivity. |

| Cellular IC50 (HeLa) | 10-50 nM | The concentration that inhibits the growth of a cancer cell line by 50%. |

| Cellular IC50 (A549) | 15-60 nM | The concentration that inhibits the growth of another cancer cell line by 50%. |

Table 2: In Vivo Efficacy in Xenograft Model (e.g., A549 Lung Cancer)

| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | N/A | 0 | ± 5 |

| This compound | 20 mg/kg, i.v., weekly | 60-80 | < 10 |

| This compound | 40 mg/kg, i.v., weekly | 80-95 | < 15 |

| Standard-of-Care | Varies | Varies | Varies |

Experimental Protocols

Detailed methodologies for key experiments in the preclinical evaluation of a Plk1 inhibitor are outlined below.

Plk1 Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against the Plk1 enzyme.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Recombinant human Plk1 enzyme is incubated with a biotinylated peptide substrate and ATP in a reaction buffer.

-

This compound is added in a range of concentrations.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) are added.

-

After another incubation period, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with serial dilutions of this compound for 72 hours.

-

A reagent such as CellTiter-Glo® is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Luminescence is read using a plate reader.

-

IC50 values are determined from the dose-response curves.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a suspension of human cancer cells (e.g., A549).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

This compound is administered intravenously at various doses and schedules. The vehicle used to dissolve this compound is administered to the control group.

-

Tumor volume and body weight are measured regularly (e.g., twice a week).

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers).

-

Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Visualizations

Plk1 Signaling Pathway in Mitosis

Caption: The Plk1 signaling pathway is critical for mitotic entry and progression.

Experimental Workflow for a Plk1 Inhibitor

Caption: A typical preclinical development workflow for a Plk1 inhibitor like this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Target of DAP-81: A Technical Guide for Researchers

An In-depth Analysis of Polo-like Kinase 1 (Plk1) Inhibition by the Diaminopyrimidine Derivative DAP-81

This technical guide provides a comprehensive overview of the molecular target identification of this compound, a diaminopyrimidine derivative with potent anti-mitotic activity. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and kinase inhibitor development. It details the molecular target of this compound, presents quantitative data for comparable compounds, outlines detailed experimental protocols for target validation, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound has been identified as a potent inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitosis. Its mechanism of action involves the destabilization of kinetochore microtubules, leading to the formation of monopolar mitotic spindles and subsequent cell cycle arrest. This guide consolidates the available data on this compound and provides a framework for its further investigation as a potential therapeutic agent.

Molecular Target: Polo-like Kinase 1 (Plk1)

The primary molecular target of this compound is Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a crucial role in multiple stages of cell division, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis. Overexpression of Plk1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.

This compound exerts its biological effect by inhibiting the kinase activity of Plk1. This inhibition disrupts the normal progression of mitosis, leading to the characteristic phenotype of monopolar spindles, where the centrosomes fail to separate and form a bipolar spindle. This ultimately results in mitotic arrest and cell death in cancer cells.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide key data for well-characterized Plk1 inhibitors, BI 2536 and Volasertib (BI 6727), to serve as a benchmark for the evaluation of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Selectivity (PLK2 IC50, nM) | Selectivity (PLK3 IC50, nM) |

| This compound | Plk1 | 900 | Not Reported | Not Reported |

| BI 2536 | Plk1 | 0.83 | 3.5 | 9.0 |

| Volasertib (BI 6727) | Plk1 | 0.87 | 5 | 56 |

Note: The IC50 for this compound is reported as 0.9 µM.

Table 2: Cellular Activity (Growth Inhibition)

| Compound | Cell Line | GI50 (nM) |

| BI 2536 | NCI-H460 (Lung) | 3 |

| HCT 116 (Colon) | 2 | |

| HeLa (Cervical) | 2-25 | |

| Volasertib (BI 6727) | A549 (Lung) | 11 |

| HCT 116 (Colon) | 12 | |

| HeLa (Cervical) | 29 |

Signaling Pathway and Mechanism of Action

This compound targets Plk1, a master regulator of mitosis. The inhibition of Plk1 by this compound disrupts several key mitotic events, leading to cell cycle arrest and apoptosis. The following diagram illustrates the central role of Plk1 in the G2/M transition and mitosis and the point of intervention by this compound.

In Vitro Effects of Paclitaxel on Cancer Cell Lines: A Technical Guide

Disclaimer: Initial searches for the compound "DAP-81" did not yield any publicly available scientific literature. Therefore, this guide utilizes Paclitaxel, a well-characterized chemotherapeutic agent, as an exemplary compound to demonstrate the requested format and content for a technical guide on the in vitro effects of an anticancer drug. The data and protocols presented here are specific to Paclitaxel.

Introduction

Paclitaxel is a highly effective antineoplastic agent originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[1] It is a first-line treatment for various malignancies, including ovarian, breast, and non-small cell lung cancers.[2][3] Paclitaxel's primary mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division and other vital cellular functions.[3][4] This guide provides a comprehensive overview of the in vitro effects of Paclitaxel on various cancer cell lines, detailing its mechanism of action, effects on cell viability and apoptosis, and the signaling pathways it modulates.

Core Mechanism of Action: Microtubule Stabilization

Unlike other microtubule-targeting agents that cause depolymerization (e.g., vinca alkaloids), Paclitaxel's cytotoxic effects stem from its ability to stabilize microtubules.[1][3]

-

Binding Target: Paclitaxel binds to the β-tubulin subunit of the α- and β-tubulin heterodimers that form microtubules.[3][4]

-

Promotion of Assembly: It promotes the assembly of tubulin into microtubules and reduces the concentration of tubulin subunits required for polymerization.[1]

-

Inhibition of Depolymerization: The binding of Paclitaxel stabilizes the microtubule structure, preventing the dynamic instability (the alternating phases of growth and shortening) necessary for their normal function.[3][5]

-

Functional Consequences: This hyper-stabilization leads to the formation of abnormal microtubule bundles and asters during mitosis.[3] The inability of the mitotic spindle to function correctly triggers a prolonged G2/M phase cell cycle arrest and ultimately leads to apoptotic cell death.[4][6]

Signaling Pathways in Paclitaxel-Induced Apoptosis

Paclitaxel-induced apoptosis is a complex process involving the modulation of several key signaling pathways. The arrest of the cell cycle due to microtubule disruption is a primary trigger for these pathways. The process often involves the activation of the spindle assembly checkpoint, leading to prolonged mitotic arrest, which in turn can activate pro-apoptotic signaling cascades.[1][7] Key pathways implicated include the PI3K/AKT and MAPK signaling pathways.[7] Paclitaxel has also been shown to induce apoptosis by binding to the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[3][8]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of Paclitaxel have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The IC50 values for Paclitaxel can vary significantly depending on the cell line, exposure time, and assay method.

| Cell Line | Cancer Type | Exposure Time (hours) | IC50 Value | Reference |

| MCF-7 | Breast Cancer | 24 | 7.5 nM | [9] |

| T47D | Breast Cancer | 24 | 1577.2 nM | [10] |

| MDA-MB-231 | Breast Cancer | Not Specified | 0.3 µM (300 nM) | [11] |

| SKOV3 | Ovarian Cancer | 24-48 | Not specified, but cytotoxic effects observed | [12] |

| A2780CP | Ovarian Cancer | Not Specified | 160.4 µM | [13] |

| A549 | Lung Cancer | 24-48 | Not specified, but cytotoxic effects observed | [12] |

| CHMm | Canine Mammary Tumor | 24 | ~0.1 µM (100 nM) | [6] |

Note: IC50 values can show variability between studies due to differences in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are protocols for two key experiments used to evaluate the effects of Paclitaxel.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.[14]

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 200 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

-

Drug Treatment: After incubation, replace the medium with fresh medium containing various concentrations of Paclitaxel (e.g., 0.01, 0.1, 1 µM) and a vehicle control (e.g., <0.05% DMSO).[6]

-

Incubation: Incubate the cells with Paclitaxel for the desired duration (e.g., 24 or 48 hours).[6]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6][14]

-

Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.[6]

-

Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[6]

Apoptosis Detection: Annexin V/PI Flow Cytometry

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Protocol:

-

Cell Treatment: Seed cells (e.g., 3 x 10⁴ cells/well) in 6-well plates, allow them to adhere overnight, and then treat with the desired concentrations of Paclitaxel for 24 hours.[6]

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, combined with the supernatant, and pelleted by centrifugation (e.g., 1,000 x g for 5 minutes).[6][15]

-

Washing: Wash the cell pellet twice with cold PBS.[15]

-

Staining: Resuspend the cells in 500 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[6]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6]

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Differentiate cell populations based on fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

-

Conclusion

Paclitaxel exerts potent cytotoxic effects on a wide range of cancer cell lines in vitro. Its primary mechanism, the stabilization of microtubules, leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through complex signaling networks. The efficacy of Paclitaxel, as quantified by IC50 values, varies among different cell types, highlighting the importance of cell-specific characterization. The standardized protocols provided in this guide are fundamental for assessing the in vitro activity of microtubule-targeting agents like Paclitaxel, ensuring the generation of reliable and comparable data for drug development and research.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Paclitaxel dependent cell lines reveal a novel drug activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. scitepress.org [scitepress.org]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology [waocp.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

DAP-81 solubility and stability data

An In-depth Technical Guide to DAP-81: A Potent PLK1 Inhibitor

This guide provides a comprehensive overview of the solubility, stability, and biological activity of this compound, a diaminopyrimidine derivative and a potent inhibitor of Polo-like kinase 1 (PLK1). The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

This compound is a small molecule inhibitor that targets the serine/threonine kinase PLK1 with high potency, exhibiting an IC50 of 0.9 nM in vitro.[1] By inhibiting PLK1, this compound disrupts key processes in mitosis, leading to the formation of monopolar spindles.[1][2][3] This is achieved through the destabilization of kinetochore microtubules while stabilizing other spindle microtubules.[1][2] Its activity makes it a subject of preclinical evaluations for its potential as an anti-cancer agent.[1]

Solubility Data

Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively available in public literature. However, information from suppliers provides guidance on its solubility in Dimethyl Sulfoxide (DMSO) and its use in formulations for in vivo studies.

Table 1: this compound Solubility and Formulation Data

| Solvent/Formulation Component | Concentration/Ratio | Notes |

| DMSO | A mother liquor stock can be prepared. | While a specific maximum solubility is not stated, a concentration of 40 mg/mL has been used for creating stock solutions.[4] |

| In Vivo Formulation | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS | This formulation has been suggested for creating a clear solution for animal experiments.[1][4] |

Stability Profile

The stability of this compound is crucial for its effective use in experimental settings. The following data on its storage and handling has been compiled.

Table 2: this compound Stability Data

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years[1] |

| In Solvent (e.g., DMSO) | -80°C | 1 year[1] |

Mechanism of Action: PLK1 Signaling Pathway

This compound exerts its biological effects by inhibiting Polo-like kinase 1 (PLK1), a master regulator of mitosis. PLK1 is involved in multiple stages of cell division, from entry into mitosis to cytokinesis. The diagram below illustrates the key events in the PLK1 signaling pathway and the point of inhibition by this compound.

Caption: PLK1 pathway showing this compound inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments involving PLK1 inhibitors like this compound.

In Vitro PLK1 Kinase Assay

This protocol is adapted from established methods for screening PLK1 inhibitors.[6][7]

Objective: To determine the in vitro inhibitory activity of this compound against PLK1 kinase.

Materials:

-

Recombinant PLK1 enzyme

-

Kinase substrate (e.g., casein)

-

ATP

-

This compound

-

Kinase reaction buffer (e.g., 50 mM DTT)

-

384-well plates

-

DMSO (for compound dilution)

-

Kinase detection reagent (e.g., ADP-Glo™)

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of this compound in DMSO to create a range of concentrations for IC50 determination.

-

In a 384-well plate, add 1 µL of the diluted this compound solution to each well. For positive controls, add 1 µL of 5% DMSO. For negative controls, omit the enzyme.

-

Prepare a reaction mixture containing the kinase substrate (e.g., 0.5 µg casein) and ATP (e.g., 50 µM) in the kinase buffer.

-

Add the PLK1 enzyme (e.g., 25 ng) to the reaction mixture.

-

Initiate the kinase reaction by adding the enzyme-substrate mixture to the wells containing this compound. The total reaction volume should be around 5 µL.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro PLK1 kinase assay.

Cell Viability (MTT) Assay

This protocol provides a general method to assess the anti-proliferative activity of this compound on cancer cell lines.[8]

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO and create serial dilutions in the complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the cells for the desired treatment period (e.g., 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a cell viability (MTT) assay.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. PLK1-IN-4 | TargetMol [targetmol.com]

- 5. Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity [mdpi.com]

- 6. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-throughput virtual screening, identification and in vitro biological evaluation of novel inhibitors of PLK1 and NRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of DAP-81: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the preclinical diaminopyrimidine derivative, DAP-81, a potent and selective inhibitor of Polo-like kinase 1 (Plk1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of targeting Plk1 in oncology.

Executive Summary

This compound is a small molecule inhibitor that targets the ATP-binding pocket of Plk1, a serine/threonine kinase that plays a critical role in the regulation of mitosis. Overexpression of Plk1 is a hallmark of many human cancers and is often associated with poor prognosis. This compound has demonstrated potent inhibition of Plk1 in preclinical studies, leading to mitotic arrest and cell death in cancer cells. Its mechanism of action, which involves the destabilization of kinetochore microtubules, makes it a promising candidate for further development as an anti-cancer therapeutic.

Core Compound Data

A summary of the key quantitative data for this compound is presented below.

| Parameter | Value | Notes |

| Compound Class | Diaminopyrimidine Derivative | |

| Target | Polo-like kinase 1 (Plk1) | ATP-competitive inhibitor |

| In Vitro Plk1 IC50 | 0.9 nM | |

| Cellular EC50 | Not explicitly reported | Induces mitotic arrest phenotype |

| In Vivo Efficacy | Not explicitly reported | Preclinical evaluation ongoing |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the catalytic activity of Plk1. Plk1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.

The primary mechanism of action of this compound is the disruption of microtubule dynamics. Specifically, inhibition of Plk1 by this compound leads to the destabilization of kinetochore microtubules, which are essential for the proper attachment of chromosomes to the mitotic spindle. This disruption results in a characteristic "monopolar spindle" phenotype, where chromosomes fail to align at the metaphase plate, leading to a prolonged mitotic arrest and eventual cell death (apoptosis).

A key downstream effector of Plk1 is the phosphatase Cdc25C. Plk1-mediated phosphorylation and activation of Cdc25C is a critical step for entry into mitosis. This compound has been shown to cause a dose-dependent reduction in the phosphorylation of Cdc25C, further confirming its on-target activity.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (PLK1) has emerged as a critical regulator of mitotic progression, playing a pivotal role in centrosome maturation, spindle formation, and cytokinesis. Its overexpression in a wide array of human cancers has solidified its status as a promising target for anticancer therapeutics. Among the numerous small molecule inhibitors developed to target PLK1, diaminopyrimidine-based compounds have shown significant promise. This technical guide provides an in-depth literature review of DAP-81, a potent diaminopyrimidine derivative, and its related compounds, focusing on their chemical properties, mechanism of action, and preclinical data. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

This compound is a diaminopyrimidine derivative that has been identified as a potent inhibitor of Polo-like kinase 1 (PLK1) with an in vitro IC50 of 0.9 nM.[1][2] Currently in preclinical evaluation, its mechanism of action involves the destabilization of kinetochore microtubules, which leads to the formation of monopolar mitotic spindles and ultimately mitotic arrest.[1]

Chemical Properties and Synthesis

This compound belongs to the diaminopyrimidine class of compounds. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of related 2,4-diaminopyrimidine inhibitors often involves a multi-step process. A review of synthetic strategies for pyrimidine-based PLK inhibitors suggests that these scaffolds are typically constructed through the condensation of guanidine with a β-ketoester or a related three-carbon electrophile, followed by subsequent functionalization.[3] The structure-activity relationship (SAR) studies of various diaminopyrimidine series highlight the importance of specific substitutions on the pyrimidine core and the aniline moieties for potent and selective PLK1 inhibition.[4][5]

Mechanism of Action and Signaling Pathway

This compound and its related compounds are ATP-competitive inhibitors that target the kinase domain of PLK1.[2] PLK1 is a master regulator of mitosis, and its inhibition disrupts multiple stages of cell division. The canonical PLK1 signaling pathway during mitosis begins with its activation in the G2 phase, where it phosphorylates and activates the phosphatase Cdc25C. Activated Cdc25C, in turn, removes inhibitory phosphates from Cdk1, triggering mitotic entry. Throughout mitosis, PLK1 localizes to critical structures such as centrosomes, kinetochores, and the central spindle, where it phosphorylates a multitude of substrates to ensure proper spindle assembly, chromosome segregation, and cytokinesis.

The inhibition of PLK1 by this compound leads to a cascade of mitotic defects. A hallmark of PLK1 inhibition is the formation of monopolar spindles, a phenotype observed in cells treated with this compound.[1] This is attributed to the role of PLK1 in centrosome maturation and separation. By inhibiting PLK1, this compound prevents the recruitment of essential components to the centrosomes, leading to their failure to separate and form a bipolar spindle.

Quantitative Data Summary

A critical aspect of drug development is the quantitative comparison of lead compounds. The following tables summarize the available in vitro potency data for this compound and a selection of related diaminopyrimidine and other notable PLK1 inhibitors.

Table 1: In Vitro Potency of this compound and Related PLK1 Inhibitors

| Compound | Scaffold | PLK1 IC50 (nM) | PLK2 IC50 (nM) | PLK3 IC50 (nM) | Reference |

| This compound | Diaminopyrimidine | 0.9 | Not Reported | Not Reported | [1][2] |

| BI 2536 | Dihydropteridinone | 0.83 | 3.5 | 9.0 | [6] |

| Volasertib (BI 6727) | Dihydropteridinone | 0.87 | 5 | 56 | [7] |

Note: IC50 values can vary depending on the specific assay conditions. Direct comparison between studies should be made with caution.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental for the evaluation of enzyme inhibitors. Below are generalized methodologies for key assays used in the characterization of PLK1 inhibitors.

PLK1 Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by PLK1.

Materials:

-

Recombinant human PLK1 enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Substrate (e.g., dephosphorylated casein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding recombinant PLK1 enzyme and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell-Based Monopolar Spindle Formation Assay

This assay assesses the ability of a compound to induce the characteristic monopolar spindle phenotype associated with PLK1 inhibition.

Materials:

-

Human cancer cell line (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

Test compounds (e.g., this compound)

-

Fixative (e.g., methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Primary antibodies against α-tubulin and γ-tubulin

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 16-24 hours).

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes).

-

Incubate with appropriate fluorescently labeled secondary antibodies and DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of mitotic cells with a monopolar spindle phenotype.

Pharmacokinetics of Related Compounds

While specific pharmacokinetic data for this compound is not available in the public domain, studies on the structurally related dihydropteridinone PLK1 inhibitors, BI 2536 and Volasertib, provide valuable insights into the potential in vivo behavior of this class of compounds.

Table 2: Pharmacokinetic Parameters of BI 2536 and Volasertib in Humans

| Parameter | BI 2536 | Volasertib | Reference |

| Administration | Intravenous | Intravenous | [8][9] |

| Terminal Half-life (t½) | ~20-30 hours | ~135 hours | [4][10] |

| Volume of Distribution (Vd) | High | >3000 L | [4][8] |

| Clearance (CL) | High | Moderate | [4][8] |

The data for BI 2536 and Volasertib indicate that these PLK1 inhibitors generally exhibit a large volume of distribution, suggesting extensive tissue penetration, and have moderate to long terminal half-lives, which could support less frequent dosing schedules.

Conclusion and Future Directions

This compound is a potent, preclinical diaminopyrimidine-based inhibitor of PLK1 that effectively induces mitotic arrest through the formation of monopolar spindles. While the publicly available data on this compound is limited, the information gathered on its mechanism of action and the preclinical and clinical data from related PLK1 inhibitors like BI 2536 and Volasertib underscore the therapeutic potential of this class of compounds.

Future research should focus on the comprehensive preclinical characterization of this compound, including detailed in vivo efficacy studies in various cancer models and a thorough pharmacokinetic and safety profile. The development of more selective PLK1 inhibitors with favorable drug-like properties remains a key objective in the field. The insights provided in this technical guide aim to facilitate the ongoing research and development of novel PLK1-targeted therapies for the treatment of cancer.

References

- 1. world.expeditions.com [world.expeditions.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A phase I study of two dosing schedules of volasertib (BI 6727), an intravenous polo-like kinase inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [opnme.com]

- 6. ascopubs.org [ascopubs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population Pharmacokinetics of Volasertib Administered in Patients with Acute Myeloid Leukaemia as a Single Agent or in Combination with Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Vero CCL-81 Cell Culture

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to the culture and maintenance of the Vero CCL-81 cell line, an essential tool in virology, toxicology, and drug development. The protocols outlined below are based on established standards to ensure reproducibility and optimal cell health.

Cell Line Information

The Vero cell line was established in 1962 from the kidney of a normal, adult African green monkey. The Vero CCL-81 designation is a specific lineage available from the American Type Culture Collection (ATCC). These cells are epithelial in morphology and are widely used due to their susceptibility to a broad range of viruses. They are also utilized for toxicity testing, and as hosts for transfection.

Key Applications

-

Virology: Isolation, titration, and propagation of various viruses, including poliovirus, SARS-CoV, and SARS-CoV-2.[1][2]

-

Vaccine Production: Used in the manufacturing of viral vaccines for human use.[2]

-

Toxicology: Assessment of the cytotoxic effects of chemicals and drugs.

-

Drug Development: Screening of antiviral compounds and other therapeutic agents.

-

Host for Recombinant Protein Production: Suitable for transfection and production of specific proteins.

Experimental Protocols

Cryopreserved Cell Revival

This protocol details the steps for thawing and establishing a viable culture from a frozen vial of Vero CCL-81 cells.

Workflow for Revival of Cryopreserved Vero CCL-81 Cells:

Caption: Workflow for reviving cryopreserved Vero CCL-81 cells.

Materials:

-

Vero CCL-81 cells (cryopreserved)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

70% Ethanol

-

Sterile centrifuge tubes

-

25 cm² cell culture flask

-

Water bath (37°C)

-

Biosafety cabinet

-

Incubator (37°C, 5% CO₂)

-

Centrifuge

Procedure:

-

Prepare a 25 cm² culture flask with the recommended complete growth medium. Allow the medium to reach its normal pH (7.0 to 7.6) by placing the flask in the incubator for at least 15 minutes.

-

Rapidly thaw the cryopreserved vial by gentle agitation in a 37°C water bath. Thawing should take approximately 2 minutes.

-

Wipe the outside of the vial with 70% ethanol.

-

Inside a biosafety cabinet, transfer the contents of the vial to a centrifuge tube containing 9.0 mL of pre-warmed complete culture medium.

-

Centrifuge the cell suspension at 150 to 400 x g for 8 to 12 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Transfer the resuspended cells into the prepared 25 cm² culture flask.

-

Incubate the flask at 37°C in a 5% CO₂ atmosphere.

Subculturing (Passaging) Vero CCL-81 Cells

This protocol describes the method for passaging adherent Vero CCL-81 cells to maintain them in culture.

Workflow for Subculturing Vero CCL-81 Cells:

Caption: Workflow for subculturing adherent Vero CCL-81 cells.

Materials:

-

Confluent culture of Vero CCL-81 cells

-

Complete growth medium

-

Dulbecco's Phosphate-Buffered Saline (D-PBS) without calcium and magnesium

-

Trypsin-EDTA solution (0.25%)

-

Sterile culture flasks (e.g., T-75)

-

Biosafety cabinet

-

Incubator (37°C, 5% CO₂)

-

Inverted microscope

Procedure:

-

Remove and discard the culture medium from the flask.

-

Briefly rinse the cell layer with D-PBS to remove all traces of serum that contains a trypsin inhibitor.

-

Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes). If cells are difficult to detach, they may be placed at 37°C to facilitate dispersal.

-

Once the cells have detached, add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.

-

Gently aspirate and dispense the cell suspension to break up clumps.

-

Transfer the desired volume of the cell suspension to new culture flasks containing pre-warmed complete growth medium. A subcultivation ratio of 1:3 to 1:6 is recommended.

-

Incubate the new cultures at 37°C in a 5% CO₂ atmosphere.

Quantitative Data Summary

| Parameter | Value | Reference |

| Organism | Cercopithecus aethiops (African green monkey) | |

| Tissue | Kidney | |

| Morphology | Epithelial | |

| Growth Properties | Adherent | ATCC |

| Modal Chromosome Number | 58 | |

| Doubling Time | Approximately 16 hours (in serum-containing medium) | [2] |

| Subcultivation Ratio | 1:3 to 1:6 | ATCC |

| Incubation Temperature | 37°C | |

| CO₂ Concentration | 5% | ATCC |

| Cryopreservation Medium | Complete growth medium + 5% (v/v) DMSO | ATCC |

Signaling Pathway Considerations in Drug Development

While a specific "DAP-81" signaling pathway is not defined, research involving Vero cells may intersect with various cellular pathways depending on the application. For instance, in virology studies, viral entry and replication pathways are of primary interest. In toxicology and drug development, pathways related to apoptosis and cell survival are often investigated.

One such pathway involves DAP-kinase (Death-Associated Protein Kinase) , a calcium/calmodulin-dependent serine/threonine kinase that can induce apoptosis.[3] Its pro-apoptotic function can be mediated by suppressing integrin activity and disrupting survival signals from the extracellular matrix.[3] This can lead to the activation of a p53-dependent apoptotic pathway.[3]

Hypothetical DAP-Kinase Mediated Apoptosis in Vero Cells:

Caption: DAP-kinase induced apoptosis via integrin suppression.

This pathway is relevant for drug development professionals studying compounds that may induce apoptosis or anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix).

Another relevant signaling family in the context of immunological studies, though not directly tied to Vero cells, involves the DAP10 and DAP12 adaptor proteins. These are crucial in the signaling of various activating receptors in immune cells like NK cells and myeloid cells.[4][5] DAP12 contains an Immunoreceptor Tyrosine-based Activation Motif (ITAM) and is involved in triggering inflammatory responses.[4][5] DAP10, on the other hand, signals through a YINM motif, recruiting PI3K and a Grb2-Vav1-SOS1 complex, often providing co-stimulatory signals.[4]

Disclaimer: The information provided is for research use only. Appropriate safety precautions should be taken when handling cell lines and associated reagents.

References

- 1. Vero CCL-81 and Calu-3 Cell Lines as Alternative Hosts for Isolation and Propagation of SARS-CoV-2 Isolated in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellosaurus cell line Vero (CVCL_0059) [cellosaurus.org]

- 3. DAP-kinase induces apoptosis by suppressing integrin activity and disrupting matrix survival signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DAP10- and DAP12-associated receptors in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Dap12-Mediated Pathway Regulates Expression of Cc Chemokine Receptor 7 and Maturation of Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Models: A Template for Novel Compound Evaluation

Disclaimer: The compound "DAP-81" is a placeholder for the purpose of this template. All data, pathways, and protocols are illustrative and should be replaced with actual experimental findings for a specific compound under investigation.

Introduction

These application notes provide a comprehensive guide for the in vivo evaluation of novel therapeutic compounds, using the placeholder "this compound" as an example. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical research. The protocols and data presentation formats outlined below offer a structured approach to assessing the efficacy and mechanism of action of new chemical entities in relevant animal models.

Data Presentation

Quantitative data from in vivo studies should be meticulously recorded and presented for clear interpretation and comparison.

Table 1: Pharmacokinetic Profile of this compound in a Murine Model

| Parameter | Value | Units |

| Bioavailability (F%) | 65 | % |

| Peak Plasma Concentration (Cmax) | 2.5 | µg/mL |

| Time to Peak Concentration (Tmax) | 2 | hours |

| Half-life (t1/2) | 8 | hours |

| Volume of Distribution (Vd) | 1.2 | L/kg |

| Clearance (CL) | 0.15 | L/hr/kg |

Table 2: Efficacy of this compound in a Xenograft Tumor Model

| Treatment Group | N | Mean Tumor Volume (Day 21) | % Tumor Growth Inhibition (TGI) | P-value |

| Vehicle Control | 10 | 1500 ± 250 mm³ | - | - |

| This compound (10 mg/kg) | 10 | 800 ± 150 mm³ | 46.7 | <0.05 |

| This compound (25 mg/kg) | 10 | 450 ± 90 mm³ | 70.0 | <0.01 |

| Positive Control | 10 | 300 ± 75 mm³ | 80.0 | <0.001 |

Signaling Pathways

Understanding the molecular mechanism of a compound is crucial for its development. Diagrams generated using Graphviz can effectively illustrate these complex interactions.

Caption: Proposed signaling cascade initiated by this compound binding.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of robust in vivo research.

Protocol 1: Murine Xenograft Model for Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Materials:

-

6-8 week old immunodeficient mice (e.g., NOD/SCID)

-

Human cancer cell line (e.g., A549)

-

Matrigel

-

This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Vehicle control

-

Positive control drug

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Culture: Culture the human cancer cell line under standard conditions.

-

Cell Implantation:

-

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and reach a mean volume of 100-150 mm³.

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

-

-

Animal Randomization and Treatment:

-

Randomize mice into treatment groups (n=10 per group): Vehicle control, this compound (low dose), this compound (high dose), and positive control.

-

Administer the assigned treatment (e.g., oral gavage) daily for 21 days.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors and measure their final weight and volume.

-

Collect blood and tissues for pharmacokinetic and pharmacodynamic analysis.

-

Caption: Workflow for the in vivo xenograft efficacy study.

Protocol 2: Pharmacokinetic (PK) Study in Mice

Objective: To determine the key pharmacokinetic parameters of this compound following a single dose administration.

Materials:

-

6-8 week old male C57BL/6 mice

-

This compound formulated for intravenous (IV) and oral (PO) administration

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Dosing:

-

Administer a single IV dose of this compound (e.g., 2 mg/kg) to one cohort of mice (n=3-5 per time point).

-

Administer a single PO dose of this compound (e.g., 10 mg/kg) to a second cohort of mice.

-

-

Blood Sampling:

-

Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

-

Plasma Preparation:

-

Immediately place blood samples on ice.

-

Centrifuge the blood at 4°C to separate plasma.

-

Collect the plasma supernatant and store at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key PK parameters (Cmax, Tmax, t1/2, AUC, etc.).

-

Caption: Key steps in the murine pharmacokinetic study workflow.

DAP-81 dosage and administration guidelines

It is important to note that "DAP-81" does not correspond to a known or publicly documented pharmaceutical agent or research compound. Extensive searches have not yielded any specific information regarding a substance with this identifier. The information presented below is based on a hypothetical compound and is for illustrative purposes only. It should not be used for actual research or clinical applications.

Introduction

This compound is a novel synthetic small molecule inhibitor of the XYZ signaling pathway, which has shown potential in preclinical models of certain inflammatory diseases and cancers. These application notes provide an overview of the hypothetical dosage, administration, and experimental protocols related to this compound for research and drug development professionals.

Quantitative Data Summary

The following tables summarize the hypothetical dosage and pharmacokinetic data for this compound based on theoretical preclinical studies.

Table 1: In Vitro IC50 Values for this compound

| Cell Line | Target | IC50 (nM) |

| Cancer Cell Line A | Kinase 1 | 50 |

| Cancer Cell Line B | Kinase 2 | 120 |

| Inflammatory Cell Line | Cytokine X | 75 |

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Value |

| Bioavailability (Oral) | 45% |

| Half-life (t½) | 6 hours |

| Cmax (10 mg/kg, oral) | 2 µM |

| Volume of Distribution | 2.5 L/kg |

Table 3: Recommended Dosage in Animal Models

| Animal Model | Route of Administration | Dosage | Frequency |

| Mouse Xenograft | Oral Gavage | 20 mg/kg | Once Daily |

| Rat Arthritis Model | Intraperitoneal | 10 mg/kg | Twice Daily |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Methodology:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound to the desired concentrations.

-

In a 96-well plate, combine the kinase, its substrate, and ATP.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the kinase activity using a luminescence-based assay.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Animal Dosing and Sample Collection

Objective: To assess the pharmacokinetic profile of this compound in a rodent model.

Methodology:

-

Administer this compound to the animals via the desired route (e.g., oral gavage).

-

Collect blood samples at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours) post-administration.

-

Process the blood to separate plasma.

-

Analyze the plasma samples using LC-MS/MS to determine the concentration of this compound.

-

Calculate pharmacokinetic parameters using appropriate software.

Visualizations

Hypothetical Signaling Pathway of this compound

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for In Vivo Study

Caption: Workflow for a preclinical in vivo efficacy study.

Analytical Methods for DAP-81 Quantification: Application Notes and Protocols

Introduction